

Application Notes and Protocols for In Vivo Efficacy Studies of Cndac

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Compound of Interest

Compound Name: Cndac

Cat. No.: B1681241

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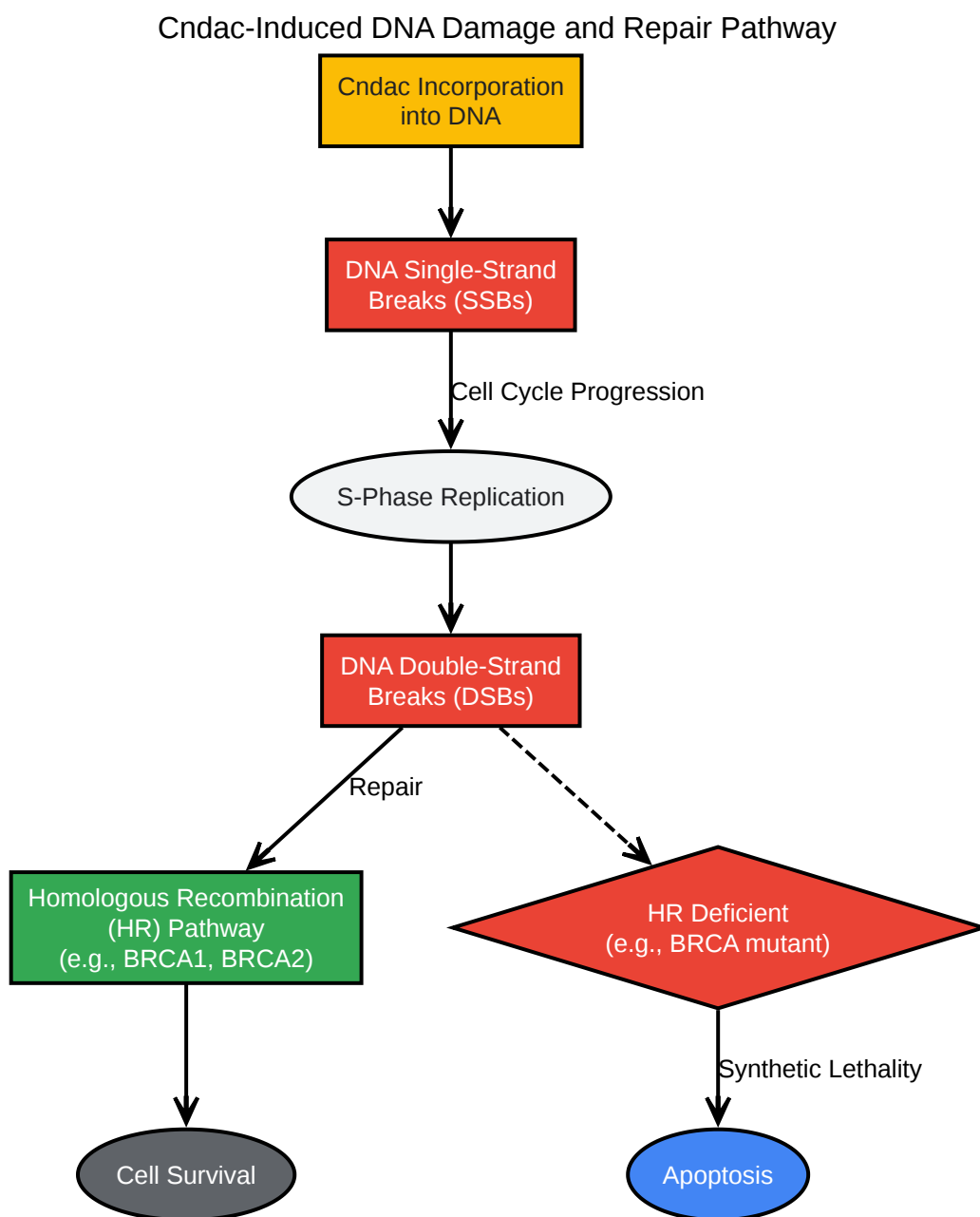
These application notes provide detailed protocols for conducting in vivo efficacy studies of **Cndac**, the active metabolite of the oral prodrug sapacitabine. The experimental designs are tailored to **Cndac**'s unique mechanism of action, which involves the induction of DNA double-strand breaks in proliferating cancer cells, rendering it particularly effective in tumors with deficiencies in the Homologous Recombination (HR) DNA repair pathway.

Introduction to Cndac (2'-C-cyano-2'-deoxy-1- β -D-arabino-pentofuranosylcytosine)

Cndac is a novel nucleoside analog with a distinct anti-cancer mechanism. Following incorporation into DNA, it generates single-strand breaks (SSBs). During the subsequent S-phase of the cell cycle, these SSBs are converted into lethal double-strand breaks (DSBs). The repair of these DSBs is critically dependent on the Homologous Recombination (HR) pathway. Consequently, cancer cells with inherent defects in HR, such as those with BRCA1 or BRCA2 mutations, exhibit heightened sensitivity to **Cndac**. Preclinical studies have demonstrated potent antitumor activity of **Cndac** in various cancer cell lines, including those resistant to other nucleoside analogs.

Key Signaling Pathway: DNA Damage and Repair

The efficacy of **Cndac** is intrinsically linked to the DNA Damage Response (DDR) pathway. The diagram below illustrates the central role of HR in repairing **Cndac**-induced DNA damage.



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Cndac-Induced DNA Damage and Repair Pathway.

Experimental Protocols

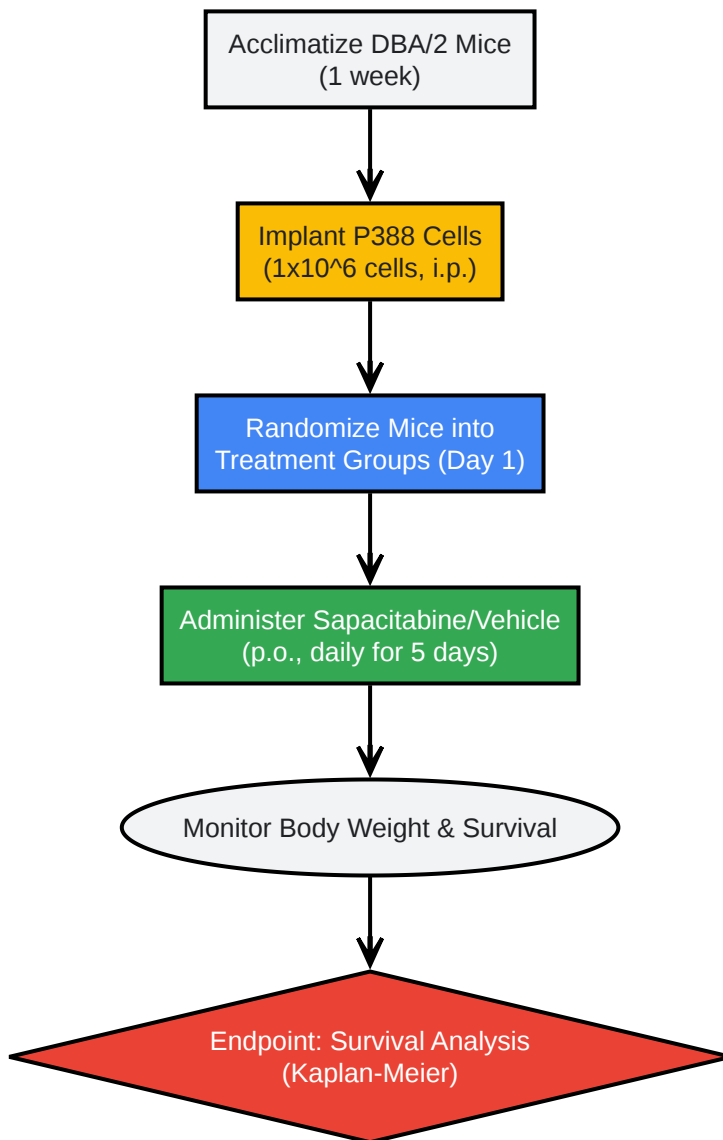
The following are detailed protocols for evaluating the in vivo efficacy of **Cndac** in both hematological and solid tumor models.

Protocol 1: Syngeneic Mouse Model of Acute Myeloid Leukemia (P388)

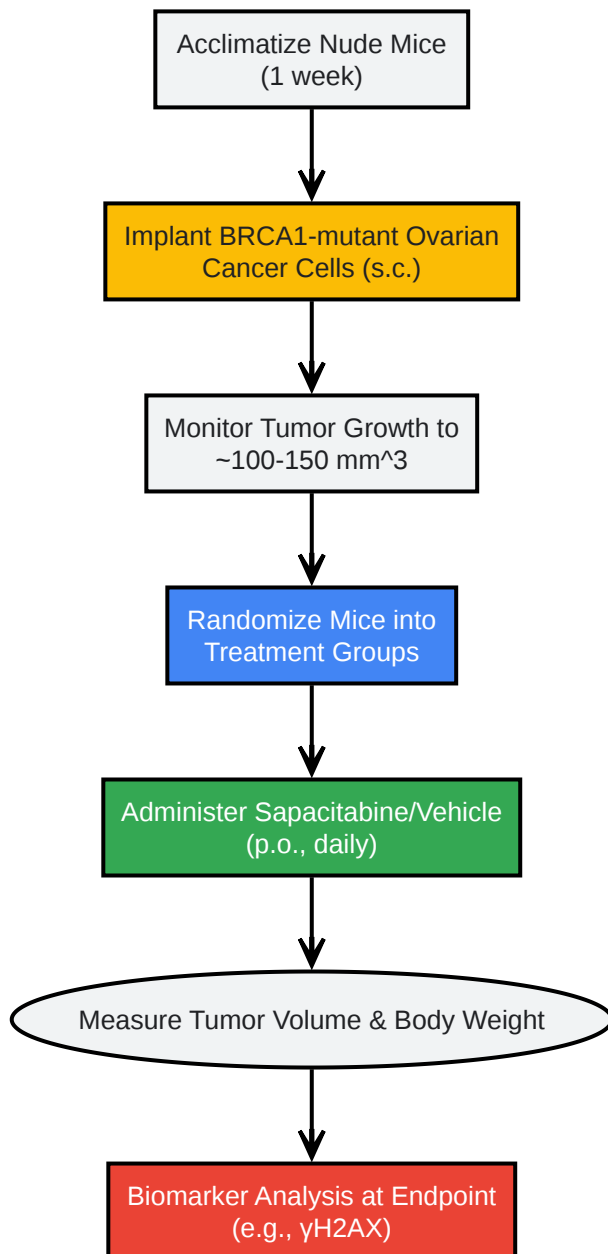
This model is suitable for assessing the general anti-leukemic activity of **Cndac**.

Experimental Workflow:

P388 Leukemia Model Workflow



BRCA-mutant Ovarian Cancer Xenograft Workflow



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